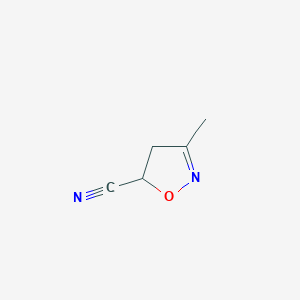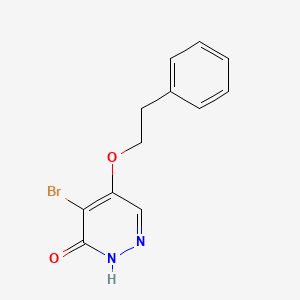
N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with bis(2-hydroxyethyl)amino, chloro, and nitro groups, along with an acetamide moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 6-chloropyrazine derivatives with diethanolamine under microwave irradiation. This method offers shorter reaction times and higher yields compared to conventional heating methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as using water as a solvent and microwave irradiation, can make the production more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Diethanolamine, microwave irradiation.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazine derivatives.
Reduction: Amino-substituted pyrazine derivatives.
Oxidation: Carbonyl-substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, while the nitro and chloro groups can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES): A zwitterionic buffer used in biochemical research.
2-Hydroxy-N,N-bis(2-hydroxyethyl)acetamide: A related compound with similar functional groups.
Uniqueness
N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
89083-19-2 |
|---|---|
Fórmula molecular |
C10H14ClN5O5 |
Peso molecular |
319.70 g/mol |
Nombre IUPAC |
N-[6-[bis(2-hydroxyethyl)amino]-5-chloro-3-nitropyrazin-2-yl]acetamide |
InChI |
InChI=1S/C10H14ClN5O5/c1-6(19)12-8-10(16(20)21)13-7(11)9(14-8)15(2-4-17)3-5-18/h17-18H,2-5H2,1H3,(H,12,14,19) |
Clave InChI |
RHZBCNFFKIJWND-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(N=C(C(=N1)N(CCO)CCO)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}acetamide](/img/structure/B12923126.png)
![5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine](/img/structure/B12923129.png)







